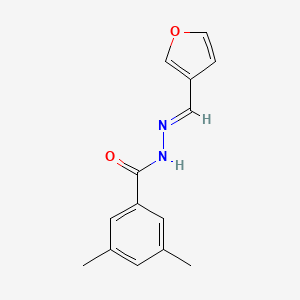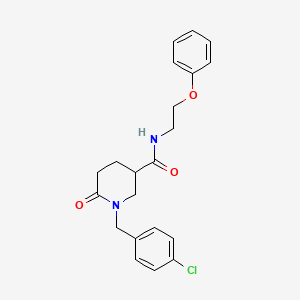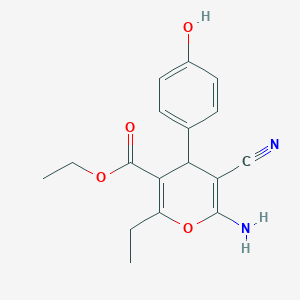![molecular formula C13H16N2O2 B4950419 3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4950419.png)
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . The reaction is carried out under reflux in methanol, resulting in a good yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the substituents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A closely related compound with similar structural features.
2H-Indol-2-one,1,3-dihydro-3-imino-: Another derivative with slight modifications in the indole ring.
Uniqueness
3-{[(2-hydroxy-1,1-dimethylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[(1-hydroxy-2-methylpropan-2-yl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,8-16)14-7-10-9-5-3-4-6-11(9)15-12(10)17/h3-7,15-17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMMPSUPIZPKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N=CC1=C(NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide](/img/structure/B4950344.png)
![N-(4-{[5-(4-chlorophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4950363.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(diphenylacetyl)piperazine](/img/structure/B4950375.png)
![(5Z)-3-(4-methylphenyl)-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4950380.png)
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4950387.png)
![5-[5-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B4950398.png)

![3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4950406.png)
![2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4950413.png)


